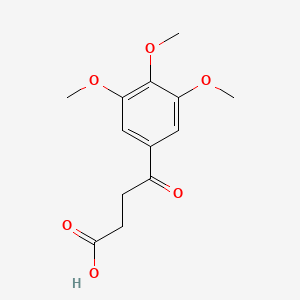

4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid

描述

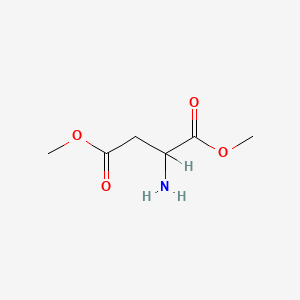

“4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid” is a chemical compound with the molecular formula C13H16O6 . Its average mass is 283.277 Da and its monoisotopic mass is 283.105591 Da . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of “4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid” includes 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 7 freely rotating bonds . Its ACD/LogP is 0.93 .Chemical Reactions Analysis

While specific chemical reactions involving “4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid” are not available, similar compounds have been studied for their oxidation reactions .Physical And Chemical Properties Analysis

“4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 509.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 82.1±3.0 kJ/mol and its flash point is 261.9±30.1 °C .科学研究应用

Summary of the Application

The compound is used in the synthesis of new 1-allyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile bearing pyrazole moieties. These moieties have various biological and pharmaceutical applications such as antibacterial, antifungal, antileishmanial, anti-inflammatory, antitumor, and anti-cancer .

Methods of Application or Experimental Procedures

The compound is reacted with chalcones to produce intermediates. These intermediates are then reacted with hydrazine hydrate to give the target compounds. The new compounds are characterized by spectral data (IR, 1 H NMR, 13 C NMR) and elemental analysis .

Results or Outcomes

The synthesized compounds were evaluated for their anticancer activity against Panc-1, MCF-7, HT-29, A-549, and HPDE cell lines. Some compounds showed potent anticancer activity where the IC 50 values were in the range of 1.4-1.9 μg/mL against these cell lines .

2. Synthesis of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives

Summary of the Application

The compound is used in the synthesis of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives. These derivatives are prepared by the click reaction of ( E )- N - (prop-2-yn-1-yl)-3- (3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .

Methods of Application or Experimental Procedures

The compound is reacted with aryl azides in a click reaction to produce the triazole derivatives. The synthesized compounds are characterized by 1 H and 13 C NMR and mass spectra and elemental analyses .

Results or Outcomes

The synthesized compounds were screened for their in vitro anticancer activity against MCF-7 and A549 cell lines using MTT assay. Most of the tested compounds showed prominent activity against both cancer cell lines .

3. Antiviral Research

Summary of the Application

Compounds containing the Trimethoxyphenyl (TMP) group, such as “4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid”, have shown potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

4. Anti-parasitic Research

Summary of the Application

Compounds containing the Trimethoxyphenyl (TMP) group, such as “4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid”, have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

5. Anti-fungal and Anti-bacterial Research

Summary of the Application

Compounds containing the Trimethoxyphenyl (TMP) group, such as “4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid”, have shown potential against various bacterial and fungal pathogens, including Helicobacter pylori and Mycobacterium tuberculosis .

6. Anti-inflammatory, Anti-Alzheimer, Anti-depressant, and Anti-migraine Research

Summary of the Application

Compounds containing the Trimethoxyphenyl (TMP) group, such as “4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid”, have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

属性

IUPAC Name |

4-oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3/h6-7H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPGSDAYADHUML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302693 | |

| Record name | 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid | |

CAS RN |

5101-00-8 | |

| Record name | 5101-00-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Anilinocarbonyl)amino]benzoic acid](/img/structure/B1614530.png)